molecular formula C16H17NOS B14265163 1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine CAS No. 182194-98-5

1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine

Cat. No.: B14265163
CAS No.: 182194-98-5
M. Wt: 271.4 g/mol
InChI Key: MWHVSYZSEOSFSN-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a phenyl-pentenyl-thio group and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide typically involves the reaction of pyridine N-oxide with a phenyl-pentenyl-thio compound. One common method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, yields the desired product . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The phenyl-pentenyl-thio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The phenyl-pentenyl-thio group can engage in π-π interactions and hydrogen bonding, while the oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Phenyl-4-pentenyl)thio]pyridine: Lacks the oxide group, resulting in different reactivity and applications.

    2-[(1-Phenyl-4-pentenyl)thio]pyridine sulfoxide: Contains a sulfoxide group instead of an oxide, leading to different chemical properties.

    2-[(1-Phenyl-4-pentenyl)thio]pyridine sulfone:

Uniqueness

2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide is unique due to the presence of both the phenyl-pentenyl-thio group and the oxide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

182194-98-5

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

1-oxido-2-(1-phenylpent-4-enylsulfanyl)pyridin-1-ium

InChI

InChI=1S/C16H17NOS/c1-2-3-11-15(14-9-5-4-6-10-14)19-16-12-7-8-13-17(16)18/h2,4-10,12-13,15H,1,3,11H2

InChI Key

MWHVSYZSEOSFSN-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-]

Origin of Product

United States

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